molecular formula C12H13ClN2O2S2 B12462422 N-(5-chloro-2-methoxyphenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide

N-(5-chloro-2-methoxyphenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide

Cat. No.: B12462422
M. Wt: 316.8 g/mol
InChI Key: HBYLAUVUPKSHNT-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide typically involves the following steps:

    Formation of the thiazole ring: This can be achieved by reacting a suitable thioamide with a haloketone under basic conditions.

    Attachment of the acetamide group: The thiazole intermediate is then reacted with chloroacetic acid or its derivatives to introduce the acetamide functionality.

    Substitution on the aromatic ring:

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-2-methoxyphenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole or tetrahydrothiazole.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce dihydrothiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular functions and pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(5-chloro-2-methoxyphenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide: can be compared with other thiazole derivatives such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C12H13ClN2O2S2

Molecular Weight

316.8 g/mol

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)acetamide

InChI

InChI=1S/C12H13ClN2O2S2/c1-17-10-3-2-8(13)6-9(10)15-11(16)7-19-12-14-4-5-18-12/h2-3,6H,4-5,7H2,1H3,(H,15,16)

InChI Key

HBYLAUVUPKSHNT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NCCS2

Origin of Product

United States

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